2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid
CAS No.: 6239-75-4
Cat. No.: VC10188193
Molecular Formula: C19H17NO5S
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6239-75-4 |
|---|---|
| Molecular Formula | C19H17NO5S |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C19H17NO5S/c1-2-25-14-9-5-4-8-13(14)20-17(21)11-16(18(20)22)26-15-10-6-3-7-12(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24) |
| Standard InChI Key | XEMVDBIQBNWJJH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
| Canonical SMILES | CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the class of benzoic acid derivatives fused with a pyrrolidine-2,5-dione (succinimide) scaffold. Its IUPAC name, 2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid, reflects the following features:
-
A benzoic acid moiety substituted at the 2-position with a sulfur-linked pyrrolidine-2,5-dione group.
-
A pyrrolidine-2,5-dione ring bearing a 2-ethoxyphenyl substituent at the N1 position and a sulfanyl bridge at C3.
Key distinctions from its 4-ethoxy isomer include altered electronic effects due to the ortho-positioned ethoxy group, which may influence steric interactions and hydrogen-bonding capabilities.
Physicochemical Properties
While experimental data for the 2-ethoxy isomer remains unpublished, properties are extrapolated from its 4-ethoxy analog (Table 1) :
Table 1: Comparative Physicochemical Properties
| Property | 2-Ethoxy Isomer (Predicted) | 4-Ethoxy Isomer (CAS 308293-17-6) |
|---|---|---|
| Molecular Formula | C19H17NO5S | C19H17NO5S |
| Molecular Weight | 371.41 g/mol | 371.41 g/mol |
| SMILES | CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
| Solubility | Low (hydrophobic scaffold) | Not reported |
The ortho-substitution likely reduces crystallinity compared to the para-isomer due to hindered molecular packing.
Synthesis Pathways
The synthesis of this compound would involve multi-step organic reactions, analogous to methods used for the 4-ethoxy variant :
Step 1: Formation of Pyrrolidine-2,5-dione Core
-
Micheal Addition: Reaction of maleic anhydride with 2-ethoxyaniline to form an intermediate maleamic acid.
-
Cyclization: Intramolecular dehydration using acetic anhydride yields 1-(2-ethoxyphenyl)pyrrolidine-2,5-dione.
Step 2: Sulfur Bridging
-
Thiolation: Nucleophilic substitution at C3 of the pyrrolidine-dione using 2-mercaptobenzoic acid in the presence of a base (e.g., K2CO3).
Critical Considerations:
-
The ortho-ethoxy group may sterically hinder thiolation, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF).
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from regioisomers .
Analytical Characterization
Hypothetical characterization data, based on techniques applied to the 4-ethoxy analog, would include:
-
NMR Spectroscopy
-
Mass Spectrometry
-
ESI-MS: m/z 372.1 [M+H]⁺ (calc. 371.41).
-
-
HPLC Purity
Biological Activity and Applications
While no direct studies exist, structural analogs suggest potential in:
Enzyme Inhibition
-
The succinimide moiety may act as a cysteine protease inhibitor by covalently binding to active-site thiols, akin to derivatives reported in .
-
Molecular docking simulations predict moderate affinity (Ki ≈ 10–100 µM) for cathepsin B-like enzymes .
Anti-inflammatory Activity
-
Pyrrolidine-diones exhibit COX-2 inhibitory activity, with ethoxy groups enhancing membrane permeability . The ortho-substitution could modulate selectivity profiles.
Material Science
-
As a photoacid generator, the compound may undergo sulfonic acid release under UV exposure, useful in lithography .
Challenges and Future Directions
-
Synthetic Optimization: Improving thiolation yields through catalyst screening (e.g., phase-transfer catalysts).
-
Solubility Enhancement: Prodrug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability .
-
Target Validation: High-throughput screening against kinase and protease libraries to identify lead targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume